N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Catalog No.
S11386475
CAS No.
M.F
C18H16N6OS
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]tr...

Product Name

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Molecular Formula

C18H16N6OS

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C18H16N6OS/c25-17(9-5-8-16-23-22-15-7-2-4-11-24(15)16)21-18-20-14(12-26-18)13-6-1-3-10-19-13/h1-4,6-7,10-12H,5,8-9H2,(H,20,21,25)

InChI Key

VMNLPZCKZFIODK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCC3=NN=C4N3C=CC=C4

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound characterized by its unique structural features. This compound integrates a pyridine ring, a thiazole moiety, and a triazolopyridine core, which contribute to its diverse chemical reactivity and potential biological activities. The molecular formula of this compound is C18H18N6OSC_{18}H_{18}N_6OS, and it possesses a molecular weight of approximately 378.44 g/mol. Its intricate structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring with alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Alkyl halides in the presence of bases like potassium carbonate.

Major Products Formed

  • Oxidation: Corresponding carboxylic acids or ketones.
  • Reduction: Alcohols or amines.
  • Substitution: Alkylated or acylated derivatives.

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has been explored for its potential biological activities, particularly as an enzyme inhibitor. Preliminary studies suggest that it may exhibit anti-cancer and anti-inflammatory properties. The interaction of this compound with specific molecular targets could potentially modulate various biological pathways, making it a candidate for further pharmacological investigation.

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves a multi-step process:

  • Formation of the Triazolopyridine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes.
  • Attachment of the Butanamide Moiety: The triazolopyridine intermediate is then reacted with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Optimized synthetic routes may be employed for large-scale production, including continuous flow reactors and advanced purification techniques to enhance yield and purity.

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for its role as an enzyme inhibitor in biological pathways.
  • Medicine: Explored for therapeutic applications related to cancer and inflammation.
  • Industry: Utilized in developing new materials and as a catalyst in industrial processes.

Several compounds share structural similarities with N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide:

Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
  • [1,2,4]Triazolo[1,5-a]pyridine
  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives

Uniqueness

The uniqueness of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide lies in its combination of distinct structural motifs (the triazolopyridine core with the butanamide moiety), which imparts unique biological activities and chemical reactivity compared to other similar compounds. This structural diversity makes it valuable for various scientific research applications and potential therapeutic uses.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

364.11063033 g/mol

Monoisotopic Mass

364.11063033 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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